Fungichromin

Vue d'ensemble

Description

Méthodes De Préparation

La pentamycine est synthétisée par une voie biosynthétique impliquant la bactérie Streptomyces pentaticus . Le processus implique la fermentation de la bactérie dans des conditions spécifiques pour produire l'antibiotique. La pentamycine brute est ensuite purifiée par diverses méthodes, notamment la formation de son solvate de morpholine en forme de flocons . Ce processus garantit que la pentamycine est obtenue avec une pureté supérieure à 95 % .

Analyse Des Réactions Chimiques

La pentamycine subit plusieurs types de réactions chimiques, notamment l'oxydation et l'hydroxylation . La biosynthèse de la pentamycine implique l'installation d'un groupe hydroxyle en position C-14 par une enzyme cytochrome P450 . Cette réaction est cruciale pour la formation du composé actif. Les réactifs couramment utilisés dans ces réactions comprennent les enzymes cytochrome P450 et d'autres agents oxydants . Le principal produit formé à partir de ces réactions est le composé antifongique actif, la pentamycine .

Applications de la recherche scientifique

La pentamycine a un large éventail d'applications de recherche scientifique. En chimie, elle est utilisée comme composé modèle pour l'étude des antibiotiques macrolides polyéniques . En biologie et en médecine, la pentamycine est utilisée pour traiter les infections fongiques telles que la candidose vaginale et la trichomonase . Il a également été démontré qu'elle renforçait l'efficacité du médicament anticancéreux bléomycine en culture tissulaire . De plus, la pentamycine est utilisée dans le traitement de l'aspergillose pulmonaire .

Mécanisme d'action

La pentamycine exerce ses effets antifongiques en se liant aux stérols de la membrane cellulaire fongique, ce qui entraîne une déstabilisation de la membrane et la mort cellulaire . La principale cible moléculaire de la pentamycine est l'ergostérol, un composant essentiel des membranes cellulaires fongiques . En se liant à l'ergostérol, la pentamycine perturbe l'intégrité de la membrane cellulaire, provoquant une fuite du contenu cellulaire et conduisant finalement à la mort cellulaire .

Applications De Recherche Scientifique

Agricultural Applications

1. Biocontrol Agent

Fungichromin has been extensively studied for its role as a biocontrol agent against various plant pathogens. Research indicates that it effectively suppresses the incidence of damping-off disease caused by R. solani in crops such as cabbage and cucumber.

- Case Study: Cabbage Damping-Off Control

- Source: Streptomyces padanus PMS-702

- Findings: this compound exhibited a minimum inhibitory concentration (MIC) of 72 µg/mL against R. solani AG-4, demonstrating over 90% inhibition in bioassays .

- Production Enhancement: Optimizing fermentation conditions increased this compound yield significantly, achieving levels up to 1999.6 µg/mL through nutrient modifications and oil supplementation .

2. Control of Downy Mildew

This compound has shown efficacy in controlling downy mildew in cucumbers, with studies indicating substantial reductions in disease severity.

- Experimental Setup:

Medicinal Applications

1. Antifungal Properties

Beyond agricultural uses, this compound's antifungal properties are being explored for potential therapeutic applications against human fungal infections.

- Research Findings:

Production Optimization

The production of this compound can be enhanced through various fermentation strategies:

- Nutrient Optimization: The addition of oils (e.g., soybean oil) and ammonium-trapping agents has been shown to significantly increase yield. For instance, the yield from Streptomyces sp. WP-1 was improved to 5741.7 mg/L through these methods .

- Genetic Engineering: Recent studies involved the identification and manipulation of biosynthetic gene clusters responsible for this compound production, resulting in a record yield of 8.5 g/L .

Table 1: Antifungal Activity of this compound Against Plant Pathogens

| Pathogen | Minimum Inhibitory Concentration (µg/mL) | Efficacy (%) |

|---|---|---|

| Rhizoctonia solani AG-4 | 72 | >90 |

| Fusarium oxysporum | Not specified | High |

| Alternaria brassicicola | Not specified | Moderate |

Table 2: Production Yield Enhancement Strategies

| Strategy | Yield Improvement Factor | Maximum Yield (mg/L) |

|---|---|---|

| Nutrient Modification | Up to 29-fold | 1999.6 |

| Oil Supplementation | Up to 2.9-fold | 5741.7 |

| Genetic Engineering | N/A | 8500 |

Mécanisme D'action

Pentamycin exerts its antifungal effects by binding to sterols in the fungal cell membrane, leading to membrane destabilization and cell death . The primary molecular target of pentamycin is ergosterol, a key component of fungal cell membranes . By binding to ergosterol, pentamycin disrupts the integrity of the cell membrane, causing leakage of cellular contents and ultimately leading to cell death .

Comparaison Avec Des Composés Similaires

La pentamycine est similaire à d'autres antibiotiques polyéniques tels que la filipine III et l'amphotéricine B . la pentamycine est unique en ce qu'elle peut cibler spécifiquement les membranes cellulaires fongiques sans affecter les membranes cellulaires des mammifères . Cette spécificité fait de la pentamycine un agent antifongique précieux avec moins d'effets secondaires que les autres antibiotiques polyéniques . Des composés similaires comprennent :

- Filipine III

- Amphotéricine B

- Nystatine

Le mécanisme d'action unique de la pentamycine et sa spécificité pour les membranes cellulaires fongiques en font un outil précieux en milieu clinique et de recherche .

Activité Biologique

Fungichromin, a polyene macrolide antibiotic produced by various Streptomyces species, has garnered significant attention due to its potent antifungal properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its efficacy against pathogenic fungi, production methods, and potential applications in agriculture and medicine.

Overview of this compound

This compound is primarily derived from Streptomyces padanus and other related actinomycetes. It exhibits strong antifungal activity against a range of pathogenic fungi, including Rhizoctonia solani, Fusarium oxysporum, and Candida albicans. Its mechanism of action involves inhibiting fungal cell growth and spore germination, making it a valuable candidate for agricultural biocontrol agents.

Minimum Inhibitory Concentration (MIC)

The antifungal potency of this compound has been quantified through various bioassays. The following table summarizes the MIC values reported in different studies:

The data indicates that this compound is particularly effective against Fusarium oxysporum, with a notably low MIC, suggesting high potency.

This compound's antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential cellular processes. This disruption leads to increased permeability and ultimately cell death. Studies have demonstrated that this compound can significantly reduce mycelial growth and conidia germination in susceptible fungi, enhancing its potential as a biocontrol agent in agricultural settings.

Case Studies

- Control of Damping-Off Disease : A study involving cabbage seedlings demonstrated that treatment with culture filtrate from Streptomyces padanus significantly reduced the incidence of damping-off caused by Rhizoctonia solani. The application of this compound was shown to be effective in promoting seedling health and reducing fungal infections in a controlled environment .

- Endophytic Production : Research on an endophytic strain of Streptomyces (WP-1) isolated from Pinus dabeshanensis revealed that fermentation conditions could be optimized to enhance this compound production. The addition of oils during fermentation resulted in a 2.9-fold increase in yield, highlighting the potential for industrial-scale production .

Production Methods

The production of this compound can be influenced by various factors:

- Fermentation Conditions : Optimal conditions include the use of specific carbon sources (e.g., oils) and ammonium-trapping agents to maximize yield.

- Isolation Techniques : High-performance liquid chromatography (HPLC) and silica gel column chromatography are commonly employed for the purification of this compound from culture filtrates .

Propriétés

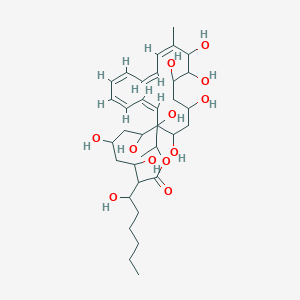

IUPAC Name |

4,6,8,10,12,14,15,16,27-nonahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O12/c1-4-5-11-16-29(41)32-30(42)20-26(38)18-24(36)17-25(37)19-27(39)21-31(43)34(45)33(44)22(2)14-12-9-7-6-8-10-13-15-28(40)23(3)47-35(32)46/h6-10,12-15,23-34,36-45H,4-5,11,16-21H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJUUQSLGVCRQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(C(C(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859991 | |

| Record name | 4,6,8,10,12,14,15,16,27-Nonahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6834-98-6 | |

| Record name | Fungichromin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of fungichromin?

A1: this compound exerts its antifungal activity by binding to sterols, primarily ergosterol, present in fungal cell membranes. [, , ] This interaction disrupts membrane integrity, leading to increased permeability and leakage of essential cellular components, ultimately resulting in cell death. [, , ]

Q2: Does this compound exhibit selectivity towards fungal cells over mammalian cells?

A2: Yes, this compound shows preferential binding to ergosterol, the predominant sterol in fungal membranes, over cholesterol, the primary sterol found in mammalian cell membranes. [, , ] This selectivity makes it a promising antifungal agent with potentially reduced toxicity towards mammalian cells.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C35H58O12 and a molecular weight of 670 g/mol. [, ]

Q4: What spectroscopic techniques are useful for characterizing this compound?

A4: Several spectroscopic methods are valuable for characterizing this compound, including:* UV-Vis Spectroscopy: Shows characteristic absorption peaks for polyene macrolides. [, ]* Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. [, ]* Nuclear Magnetic Resonance (NMR): Offers detailed structural information, including the connectivity and stereochemistry of atoms within the molecule. [, , ]* Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]

Q5: Is this compound stable in different solvents?

A5: this compound can be susceptible to autoxidation in the presence of oxygen, particularly in methanol solutions. [] The use of antioxidants can help mitigate this degradation process.

Q6: How do different media compositions influence this compound production?

A6: Research indicates that the composition of the culture medium significantly impacts this compound production by Streptomyces species. Specific carbon sources like cellobiose, galactose, glucose, mannose, and xylose, as well as nitrogen sources like glutamic acid and organic compounds like peanut meal, have been shown to enhance this compound production. []

Q7: Does this compound possess any known catalytic properties?

A7: There is limited research regarding the catalytic properties of this compound. Its primary mode of action revolves around binding to ergosterol and disrupting membrane integrity rather than acting as a catalyst in chemical reactions.

Q8: Have computational methods been applied to study this compound?

A8: While detailed computational studies on this compound are limited in the provided literature, such approaches could offer valuable insights into its structure-activity relationship, binding interactions with ergosterol, and potential for modifications to enhance its properties.

Q9: How does altering the structure of this compound affect its activity?

A9: Research on structurally similar polyene macrolide antibiotics suggests that modifications to the macrocyclic ring or side chains can influence their antifungal activity, potency, and selectivity. For example, truncating the side chain of this compound led to the production of new polyene antibiotics with altered properties. []

Q10: What safety considerations should be taken into account when handling this compound?

A10: While specific SHE regulations concerning this compound are not detailed in the provided research, it's crucial to handle this potent antifungal agent with caution:* Use appropriate personal protective equipment (gloves, lab coat, eye protection) to prevent skin or eye contact.* Conduct all manipulations in a well-ventilated area to minimize inhalation risks.* Adhere to safe laboratory practices and dispose of waste materials appropriately.

Q11: What is known about the pharmacokinetic properties of this compound?

A11: Detailed pharmacokinetic data on this compound is limited in the provided literature. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Q12: What types of in vitro and in vivo studies have been conducted on this compound?

A13: Research highlights the potent antifungal activity of this compound against a variety of fungal pathogens:* In vitro studies: Demonstrate this compound's efficacy against various fungal species, including Rhizoctonia solani, Pythium, and Fusarium. [, , , , ]* Plant-based assays: Highlight its potential as a biocontrol agent against plant pathogenic fungi. [, , , ]* Animal models and clinical trials: Further research is needed to evaluate its efficacy and safety in animal models and clinical settings.

Q13: Are there known mechanisms of resistance to this compound?

A13: While specific this compound resistance mechanisms haven't been extensively studied in the provided literature, potential mechanisms could include: * Alterations in ergosterol biosynthesis: Reducing the availability of the target molecule.* Efflux pumps: Expelling this compound from the fungal cell.* Modifications to the cell membrane: Reducing this compound binding or uptake.

Q14: What is the safety profile of this compound?

A14: While this compound exhibits selective toxicity towards fungal cells, research on its potential long-term effects is limited.

Q15: What analytical techniques are used to quantify this compound?

A17: Various analytical methods are employed to characterize and quantify this compound:* High-Performance Liquid Chromatography (HPLC): Separates and quantifies this compound from complex mixtures. [, ]* Mass Spectrometry (MS): Confirms the molecular weight and provides structural information. [, ]* Bioassays: Assess its antifungal activity against target organisms. [, , ]

Q16: What is the environmental fate and impact of this compound?

A16: Research on the environmental fate and potential ecotoxicological effects of this compound is limited in the provided literature. Further studies are needed to evaluate its impact on ecosystems and develop mitigation strategies if needed.

Q17: What is the solubility profile of this compound in different media?

A17: Information on this compound's dissolution rate and solubility in various media is limited in the provided research. Understanding these properties is essential for developing effective formulations.

Q18: What are the historical milestones in this compound research?

A20: Key historical milestones in this compound research include:* Discovery and initial characterization: this compound was first isolated and characterized as a polyene macrolide antibiotic with antifungal activity. []* Structural elucidation: Determination of its complete structure, including stereochemistry, using spectroscopic techniques and chemical degradation studies. []* Investigation of its mode of action: Understanding its interaction with sterols in fungal cell membranes. [, , ]* Exploration of its potential applications: Assessing its use as a biocontrol agent against plant fungal diseases. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.